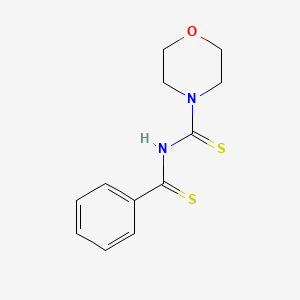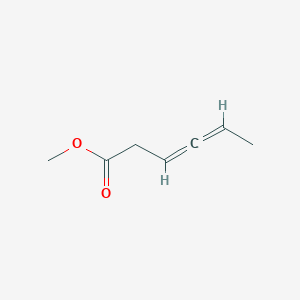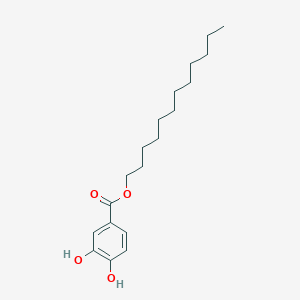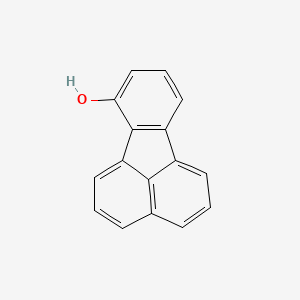![molecular formula C7H11NOS B14416191 N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine CAS No. 83370-64-3](/img/no-structure.png)
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine is a chemical compound known for its unique structure and properties. It contains a bicyclic framework with a sulfur atom and a hydroxylamine functional group, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine typically involves the reaction of a suitable bicyclic precursor with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be employed to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in large quantities.
化学反应分析
Types of Reactions
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfur atom in the bicyclic framework can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted bicyclic compounds. These products can have different properties and applications, making this compound a versatile compound for chemical research.
科学研究应用
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用机制
The mechanism by which N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The sulfur atom in the bicyclic framework may also play a role in these interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Similar compounds to N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine include other bicyclic compounds with sulfur atoms and hydroxylamine groups, such as:
- 2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine
- 2-Thiabicyclo[3.2.1]octan-3-ylidenehydroxylamine
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a hydroxylamine group. This combination of features gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
属性
| 83370-64-3 | |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC 名称 |
N-(2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NOS/c9-8-7-5-1-3-6(10-7)4-2-5/h5-6,9H,1-4H2 |
InChI 键 |
YLLHVZUVMXLNRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1C(=NO)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)

![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)


